tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate
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Overview
Description
Tert-butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate is a compound with the CAS Number: 1250997-50-2 . It has a molecular weight of 226.32 . The IUPAC name for this compound is tert-butyl 3-azabicyclo[3.2.1]oct-1-ylcarbamate .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C12H22N2O2 . The InChI code for this compound is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-5-4-9(6-12)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is 4°C, and it should be protected from light .Scientific Research Applications
Synthesis Techniques : A study by Moriguchi et al. (2014) described the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester. The process involved intramolecular lactonization and was characterized using NMR spectroscopy and mass spectrometry (Moriguchi et al., 2014).
Chemical Reactions : Lebel and Leogane (2005) reported a method for producing tert-butyl carbamate via a Curtius rearrangement. This reaction involved forming an acyl azide intermediate from a carboxylic acid, which then rearranged in the presence of specific catalysts to yield the desired carbamate (Lebel & Leogane, 2005).
Molecular Structure Analysis : The molecular structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a key intermediate in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, was determined and described by Ober et al. (2004) (Ober et al., 2004).
Synthesis of Complex Molecules : Campbell et al. (2009) illustrated the enantioselective synthesis of a specific tert-butyl carbamate derivative, which served as an intermediate for potent CCR2 antagonists. The synthesis included an iodolactamization as a critical step (Campbell et al., 2009).
Formation of Nanofibers : Sun et al. (2015) synthesized benzothizole-modified carbazole derivatives, demonstrating the role of tert-butyl in the formation of organogels. These materials emitted strong blue light and were applied in detecting acid vapors (Sun et al., 2015).
Mechanism of Action
Target of Action
Tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate, also known as TBOA, is a small molecule inhibitor of the excitatory amino acid transporter (EAAT) . EAATs are proteins that regulate the concentration of neurotransmitters such as glutamate in the central nervous system (CNS) .
Mode of Action
TBOA interacts with EAATs, inhibiting their function . This inhibition disrupts the normal regulation of neurotransmitter concentrations in the CNS, leading to changes in neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by TBOA is the glutamate neurotransmission pathway . By inhibiting EAATs, TBOA disrupts the reuptake of glutamate from the synaptic cleft, potentially leading to an increase in extracellular glutamate concentrations .
Result of Action
The molecular and cellular effects of TBOA’s action are primarily related to its impact on glutamate neurotransmission . By inhibiting EAATs, TBOA can disrupt the balance of glutamate in the CNS, potentially leading to excitotoxicity or other neurological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TBOA. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 4°C . Additionally, the compound’s efficacy may be influenced by factors such as the presence of other drugs or substances, the physiological state of the individual, and genetic variations in the target proteins .
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.1]octan-1-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-5-4-9(6-12)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDKOTFTXHZRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250997-50-2 |
Source
|
Record name | tert-butyl N-{3-azabicyclo[3.2.1]octan-1-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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